(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the indene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Piperidine, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically removes protecting groups.
Scientific Research Applications
(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions by synthesizing peptides with specific sequences.
Medicine: Potential use in drug development for targeting specific proteins or enzymes.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild conditions, allowing for the sequential addition of amino acids.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid: Known for its use in peptide synthesis.
(1R,3S)-3-({[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid: Another protecting group used in peptide synthesis, but with different removal conditions.
(1R,3S)-3-({[(benzyloxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid: Similar to Fmoc but used less frequently due to harsher removal conditions.
Uniqueness
The uniqueness of this compound lies in its ability to be removed under mild conditions, making it highly suitable for sensitive peptide synthesis processes.
Properties
IUPAC Name |
(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)21-13-23(20-12-6-5-11-19(20)21)26-25(29)30-14-22-17-9-3-1-7-15(17)16-8-2-4-10-18(16)22/h1-12,21-23H,13-14H2,(H,26,29)(H,27,28)/t21-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVZIEVAFBQBPI-GGAORHGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137786-49-1 |
Source
|
Record name | rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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